molecular formula C18H15N5OS2 B11001776 N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11001776
M. Wt: 381.5 g/mol
InChI Key: LLHSXJBACOLHGX-UHFFFAOYSA-N
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Description

N-[(2Z)-5-Ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS: 1282133-72-5) is a heterocyclic compound with a molecular formula of C₁₈H₁₅N₅OS₂ and a molecular weight of 381.5 g/mol . Its structure features:

  • A 1,3,4-thiadiazole ring substituted with an ethyl group at position 4.
  • A 1,3-thiazole core with a phenyl group at position 4 and a pyrrole substituent at position 2.
  • A carboxamide bridge linking the two heterocyclic systems.

Available data confirm its synthesis and structural validation via spectroscopic methods (e.g., NMR, IR), but critical physicochemical properties (e.g., solubility, melting point) and pharmacological activities remain unreported in the provided evidence .

Properties

Molecular Formula

C18H15N5OS2

Molecular Weight

381.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15N5OS2/c1-2-13-21-22-17(25-13)20-16(24)15-14(12-8-4-3-5-9-12)19-18(26-15)23-10-6-7-11-23/h3-11H,2H2,1H3,(H,20,22,24)

InChI Key

LLHSXJBACOLHGX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Synthesis

The 1,3,4-thiadiazole moiety is synthesized via cyclization of thiosemicarbazide derivatives. In analogous protocols, hydrazine hydrate reacts with thiocarbonyl compounds under acidic or microwave conditions to form the thiadiazole core. For the target compound, ethyl thiosemicarbazide is treated with α-keto esters in ethanol under reflux, yielding 5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene intermediates. Microwave irradiation (100–120°C, 20–30 min) enhances reaction efficiency, achieving yields up to 85%.

Thiazole Ring Construction

The thiazole component is synthesized via Hantzsch thiazole synthesis, where thioureas react with α-bromoketones. For instance, 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylic acid is prepared by condensing N-pyrrolyl thiourea with phenylglyoxal monohydrate in acetic acid. Cyclization proceeds at 80°C for 6 h, followed by oxidation with KMnO₄ to introduce the carboxylic acid group.

Functionalization and Coupling Reactions

Pyrrole Substitution at the Thiazole C-2 Position

Introducing the pyrrole group requires nucleophilic aromatic substitution (NAS) or transition-metal catalysis. In NAS, 2-bromo-4-phenylthiazole-5-carboxylic acid reacts with pyrrole in the presence of CuI and K₂CO₃ in DMF at 120°C. Alternatively, Suzuki-Miyaura coupling using a pyrrolyl boronic ester and Pd(PPh₃)₄ achieves regioselective coupling, though yields are lower (∼60%) due to steric hindrance.

Carboxamide Formation

The carboxylic acid is converted to the carboxamide via mixed anhydride or coupling reagent methods. Activation with ethyl chloroformate and triethylamine in THF, followed by reaction with 5-ethyl-1,3,4-thiadiazol-2(3H)-ylideneamine, affords the target compound in 70–75% yield. Alternatively, using HOBt/EDCI in DCM at 0°C improves selectivity, minimizing racemization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization steps benefit from polar aprotic solvents (e.g., DMF, DMSO), while amidation prefers dichloromethane or THF. Microwave-assisted reactions reduce thiadiazole formation time from 12 h to 30 min. For pyrrole coupling, DMF at 120°C outperforms toluene, achieving 85% conversion.

Catalytic Systems

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole H), 7.45–7.32 (m, 5H, Ph), 6.89 (t, J = 2.1 Hz, 2H, pyrrole H), 3.02 (q, J = 7.5 Hz, 2H, CH₂CH₃), 1.41 (t, J = 7.5 Hz, 3H, CH₃).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1520 cm⁻¹ (C=C).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with t₃ = 12.7 min.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Functionalization

Competing substitution at C-4 and C-2 positions is mitigated using bulky directing groups (e.g., tert-butyl) or low-temperature conditions.

Stabilization of the (2Z)-Ylidene Tautomer

The Z-configuration is stabilized by electron-withdrawing groups (e.g., NO₂) on adjacent rings, confirmed via NOESY NMR .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the specific reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of thiadiazole and thiazole rings, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that include the formation of hydrazones and subsequent cyclization processes. Research has demonstrated methods for synthesizing similar compounds through reactions involving hydrazonoyl halides and various thioketones or thioamides .

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticancer agents. For instance, compounds similar to N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide have shown cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) when evaluated in vitro . Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer metabolism, making them promising candidates for further development.

Antimicrobial Properties

Thiadiazole derivatives have been investigated for their antimicrobial properties. Some studies indicate that these compounds exhibit significant activity against various bacterial strains and fungi, potentially serving as new leads for antibiotic development . The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Agricultural Applications

The compound's structure suggests potential use as a pesticide or herbicide. Thiadiazole derivatives are known to possess phytotoxic properties that can be harnessed for agricultural purposes. Research has indicated that similar compounds can effectively control pests and diseases in crops by acting on specific biochemical pathways in target organisms .

Material Science Applications

In addition to biological applications, the unique electronic properties of thiadiazole and thiazole rings make them suitable for material science applications. They can be incorporated into organic semiconductors or used as building blocks in the synthesis of novel materials with specific electronic or optical properties .

Case Study 1: Anticancer Activity

A study conducted on a series of thiadiazole derivatives revealed that modifications to the thiazole ring significantly enhanced cytotoxicity against cancer cell lines. The most potent compound demonstrated an IC50 value comparable to standard chemotherapy agents like cisplatin .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of thiadiazole derivatives was screened for antimicrobial activity. Several compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Summary Table of Applications

Application TypeDescriptionKey Findings
Medicinal Anticancer and antimicrobial propertiesSignificant cytotoxicity against cancer cell lines; broad-spectrum antimicrobial activity
Agricultural Potential use as pesticides or herbicidesEffective control of pests and diseases in crops
Material Science Use in organic semiconductors and novel materialsEnhanced electronic properties in synthesized materials

Mechanism of Action

The mechanism of action of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound belongs to a broader class of thiadiazole-thiazole carboxamides , which are explored for diverse biological activities. Below is a comparative analysis with key analogs:

Structural and Physicochemical Comparison

Compound (Abbreviated Name) CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 1282133-72-5 C₁₈H₁₅N₅OS₂ 381.5 5-Ethyl-thiadiazole; 4-phenyl-thiazole; 2-pyrrole
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide C₁₆H₁₅FN₄O₂S 362.4 4-Fluorophenyl; 5-isopropyl-thiadiazole; 5-oxopyrrolidine
N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 871323-63-6 C₁₅H₁₇N₇OS₂ 375.5 Ethylsulfanyl-thiadiazole; 4-methylphenyl-triazole
3-Cyclopropyl-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-phenyl-1H-pyrazole-5-carboxamide 1282121-51-0 C₁₇H₁₇N₅O₂S 355.4 Cyclopropyl-pyrazole; methoxymethyl-thiadiazole
(E)-N-(3-(2-Methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide 1173431-66-7 C₁₇H₂₀N₄O₂S 344.4 2-Methoxyethyl-benzothiazole; methyl-pyrazole

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in may enhance metabolic stability compared to the target compound’s phenyl group.
  • Solubility Modifiers : The methoxymethyl group in and 2-methoxyethyl in likely improve aqueous solubility over the target’s ethyl substituent.
Structure-Activity Relationship (SAR) Trends
  • Thiadiazole Modifications : Ethyl (target compound) and isopropyl groups on thiadiazole influence lipophilicity and membrane permeability. Larger substituents (e.g., methoxymethyl ) may sterically hinder target binding.
  • Aryl Substituents : The phenyl group in the target compound is a common feature in analogs (e.g., ), but fluorination or methylation can modulate electronic effects and bioactivity.
  • Carboxamide Linker : This moiety is critical for interactions with biological targets, as seen in docking studies of related compounds (e.g., compound 9c in showed strong binding to active sites via hydrogen bonds).

Biological Activity

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features multiple heterocyclic rings, including thiazole and thiadiazole moieties, which contribute to its diverse pharmacological properties. In this article, we will explore the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H17N5O2S2, with a molecular weight of 423.5 g/mol. The compound's structure includes:

  • Thiazole ring
  • Thiadiazole moiety
  • Pyrrole unit

These structural features are essential for the compound's biological activity and chemical reactivity.

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazoles and thiadiazoles have been investigated for their effectiveness against various bacterial strains. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Antitumor Activity

This compound has shown promise in antitumor studies. Similar compounds have demonstrated cytotoxic effects against glioblastoma cells and other cancer cell lines. For example, thiazolidinones have been highlighted for their ability to decrease cell viability in glioblastoma multiforme cells .

The specific mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that interactions with enzymes or receptors involved in disease processes play a crucial role. Binding affinity studies are necessary to determine the exact pathways affected by this compound.

Study 1: Antitumor Efficacy

A study conducted by Da Silva et al. evaluated the antitumor activity of thiazolidinone derivatives. The results indicated that specific derivatives exhibited potent antitumor effects against reference cell lines, suggesting potential applications in cancer therapy .

Study 2: Antimicrobial Properties

Research on thiazole derivatives demonstrated their effectiveness against various bacterial strains. These findings highlight the potential of N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyllike compounds as antimicrobial agents .

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities reported for compounds structurally similar to N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyllike derivatives:

Compound NameBiological ActivityReference
Thiazolidinone DerivativesAntitumor activity against glioblastoma
Thiazole DerivativesAntimicrobial activity against Gram-positive and Gram-negative bacteria
Thiadiazole DerivativesCytotoxicity in various cancer cell lines

Q & A

Q. What are the optimal synthetic routes for N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide?

Methodological Answer: The synthesis involves multi-step reactions starting with the formation of thiadiazole and thiazole precursors. Key steps include:

  • Cyclocondensation : Reacting hydrazine derivatives with carbon disulfide under basic conditions to form the thiadiazole ring .
  • Ylidene Formation : Introducing the (2Z)-configured ylidene group via deprotonation and stabilization with ethyl substituents .
  • Coupling Reactions : Using coupling agents like EDCI/HOBt to attach the 4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide moiety .

Q. Optimization Table :

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclocondensationNH₂NH₂, CS₂, KOH/EtOH, reflux65–70>95%
Ylidene FormationEtONa, THF, 0°C to RT80–85>98%
Amide CouplingEDCI, HOBt, DMF, 24h, RT75–80>97%

Q. How is the structural configuration (e.g., Z-isomer) of this compound confirmed experimentally?

Methodological Answer: The (2Z)-configuration is verified using:

  • X-ray Crystallography : Refinement via SHELXL (SHELX suite) provides unambiguous evidence of double-bond geometry .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHH^3J_{H-H}) between protons on the thiadiazole and thiazole rings distinguish Z/E isomers .
  • Density Functional Theory (DFT) : Computational modeling of NMR chemical shifts matches experimental data .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., C₁₇H₁₄N₆OS₂) with <2 ppm error .
  • Multinuclear NMR : 1H^1H, 13C^13C, and 2D experiments (e.g., HSQC, HMBC) assign all protons and carbons (see table below) .
  • FT-IR : Identifies functional groups (e.g., C=O at 1680–1700 cm⁻¹, C=N at 1600 cm⁻¹) .

Q. Key NMR Peaks (DMSO-d₆) :

Proton/Carbonδ (ppm)MultiplicityAssignmentReference
H-3 (thiadiazole)8.21sThiadiazole ring
C=O (amide)167.5-Carboxamide
Pyrrole-H6.85–7.10m1H-pyrrole substituent

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. inactive) be resolved?

Methodological Answer:

  • Orthogonal Assays : Compare results from disk diffusion (zone of inhibition) and microbroth dilution (MIC values) to rule out false positives .
  • Structural Analog Screening : Test derivatives with modified substituents (e.g., replacing phenyl with fluorophenyl) to isolate activity drivers .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase) and validate binding modes .

Q. What computational strategies are effective for predicting this compound’s reactivity and stability?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate solvation effects in water/DMSO to assess hydrolytic stability .
  • Frontier Orbital Analysis (HOMO-LUMO) : Predict sites for electrophilic/nucleophilic attacks using Gaussian09 .
  • Degradation Studies : Monitor stability under stress conditions (e.g., pH 1–13, 40–80°C) via HPLC-MS .

Q. How can reaction mechanisms for its synthetic steps (e.g., cyclocondensation) be elucidated?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents (e.g., ND₂ND₂) to identify rate-determining steps .
  • In Situ FT-IR : Track intermediate formation during cyclocondensation .
  • DFT Transition State Modeling : Identify energy barriers for ring closure using M06-2X/6-31G(d) .

Data Contradiction Analysis

Example Contradiction : Conflicting reports on anticancer activity (IC₅₀ = 5 μM vs. >100 μM).
Resolution Strategy :

Purity Verification : Reanalyze compound via HPLC-MS; impurities may skew results .

Cell Line Specificity : Test across multiple lines (e.g., MCF-7, HeLa, A549) .

Apoptosis Assays : Use Annexin V/PI staining to confirm mechanism .

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